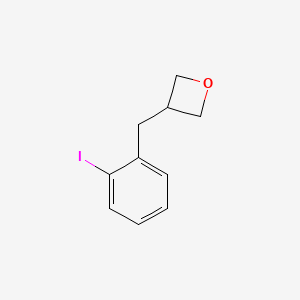

3-(2-Iodobenzyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

3-[(2-iodophenyl)methyl]oxetane |

InChI |

InChI=1S/C10H11IO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 |

InChI Key |

PTSBAELSFFLDGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CC2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Iodobenzyl Oxetane

General Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is a synthetic challenge due to the inherent ring strain of the four-membered system. acs.org Effective methodologies often rely on either intramolecular ring-closing reactions or intermolecular cycloadditions.

Intramolecular cyclization is a cornerstone of oxetane synthesis, primarily involving the formation of a carbon-oxygen (C–O) bond, though carbon-carbon (C–C) bond-forming strategies are also emerging. acs.org

The most prevalent method for forming the oxetane ring is through intramolecular C–O bond formation, typically via a Williamson etherification-type reaction. thieme-connect.de This approach involves a 1,3-disubstituted acyclic precursor containing a nucleophilic hydroxyl group and a suitable leaving group. acs.org

Williamson Etherification: This classical method utilizes a base to deprotonate a 1,3-halohydrin, leading to an intramolecular nucleophilic substitution that forms the oxetane ring. thieme-connect.de The efficiency of this reaction can be influenced by the choice of base and solvent, and it is a widely used strategy for creating variously substituted oxetanes. thieme-connect.de For instance, the synthesis of 3,3-disubstituted oxetanes has been accomplished from corresponding malonates, which are converted to 1,3-diols, selectively monotosylated, and then cyclized using a strong base like butyllithium. thieme-connect.de

A plausible route to 3-(2-iodobenzyl)oxetane would involve the synthesis of a suitable 1,3-diol precursor, such as 2-(2-iodobenzyl)propane-1,3-diol. This diol could then be selectively activated at one of the primary hydroxyl groups (e.g., by tosylation) and subsequently cyclized under basic conditions to yield the target molecule.

Table 1: Examples of Intramolecular C–O Bond Forming Cyclizations for Oxetane Synthesis

| Precursor Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Substituted Oxetane | acs.orgthieme-connect.de |

| 1,3-Diol (via monotosylation) | 1. TsCl, pyridine; 2. Base (e.g., BuLi) | 3,3-Disubstituted Oxetane | thieme-connect.de |

Other C-O Cyclizations: Beyond the Williamson etherification, other strategies include the ring expansion of epoxides. nih.gov For example, bis-epoxy alcohols can undergo a domino synthesis to form bicyclic furanose systems containing an oxetane ring, catalyzed by an aluminum/tetrabutylammonium bromide (TBAB) system. nih.gov

While less common than C–O bond formation, intramolecular C–C bond-forming cyclizations represent a powerful strategy for synthesizing highly substituted oxetanes. rsc.org One such approach involves an intramolecular Michael addition. For example, vinylogous urethane (B1682113) derivatives can undergo cyclization via an allyl or benzyl (B1604629) anion to form 2,3,3,4-tetrasubstituted oxetanes stereoselectively. rsc.org

The [2+2] photocycloaddition between a carbonyl compound and an alkene, known as the Paternò–Büchi reaction, is a direct and atom-economical method for synthesizing oxetanes. beilstein-journals.orgnih.gov This reaction, first reported by Paternò in 1909, involves the photochemical excitation of a carbonyl compound, which then reacts with an alkene to form the four-membered ring. beilstein-journals.orgnih.gov

The reaction can be applied to a wide range of substrates, including electron-rich alkenes like silyl (B83357) enol ethers and enamides, to produce 3-heteroatom-substituted oxetanes. organic-chemistry.org For example, the irradiation of aromatic aldehydes with silyl enol ethers yields 3-(silyloxy)oxetanes with high diastereoselectivity. organic-chemistry.org The reaction mechanism typically proceeds through the triplet excited state of the carbonyl compound. organic-chemistry.org

Table 2: Examples of Paternò–Büchi Reactions for Oxetane Synthesis

| Carbonyl Compound | Alkene | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Silyl Enol Ethers | 3-(Silyloxy)oxetanes | organic-chemistry.org |

| Aromatic Aldehydes | N-Acyl Enamines | 3-Aminooxetanes (protected) | organic-chemistry.org |

| Benzaldehyde | Furan | Bicyclic Oxetane | oup.com |

In recent years, both metal-catalyzed and organocatalytic methods have emerged as powerful tools for the synthesis of oxetanes, often providing high levels of stereocontrol.

Metal-Catalyzed Syntheses: Transition metal catalysts have been employed in various strategies for oxetane formation. For example, a copper(II)-mediated formal [2+2] cycloaddition has been developed for the synthesis of polysubstituted oxetanes. beilstein-journals.org Additionally, iridium catalysts have been used for photochemical decarboxylative Giese additions to form 3,3-disubstituted oxetanes from benzylic radicals. nih.gov A novel approach using a metal hydride atom transfer/radical polar crossover (MHAT/RPC) method has been developed for the cycloisomerization of homoallylic alcohols to construct oxetane rings. nih.gov

Organocatalytic Syntheses: Organocatalysis has seen significant application in the asymmetric synthesis and ring-opening of oxetanes. Chiral phosphoric acids (CPAs) have been shown to catalyze the enantioselective desymmetrization of prochiral 3-substituted oxetanes, providing access to chiral 1,4-benzoxazines and other heterocyclic structures. organic-chemistry.orgacs.org Chiral squaramide derivatives can promote the highly enantioselective addition of nucleophiles like trimethylsilyl (B98337) bromide to 3-substituted oxetanes, leading to chiral 1,3-bromohydrins. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have been used to catalyze the [2+2] annulation between trifluoromethyl ketones and allenoates to form oxetanes. beilstein-journals.org

Table 3: Examples of Catalytic Oxetane Syntheses

| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Enantioselective Desymmetrization | 3-Substituted Oxetanes, Amines | Chiral 2H-1,4-Benzoxazines | organic-chemistry.org |

| Chiral Squaramide | Enantioselective Ring-Opening | 3-Substituted Oxetanes, TMSBr | Chiral 1,3-Bromohydrins | nih.gov |

| N-Heterocyclic Carbene (NHC) | [2+2] Annulation | Trifluoromethyl Ketones, Allenoates | Polysubstituted Oxetanes | beilstein-journals.org |

| Iridium Complex | Photochemical Decarboxylation/Giese Addition | Oxetane Carboxylic Acids, Alkenes | 3,3-Disubstituted Oxetanes | nih.gov |

Photochemical reactions are a key strategy for accessing four-membered rings, with the Paternò–Büchi reaction being the most prominent example for oxetane synthesis. nih.govresearchgate.net These reactions are typically initiated by the absorption of UV light by one of the reactants, leading to an excited state that undergoes the cycloaddition. organic-chemistry.org The stereochemical outcome of the Paternò–Büchi reaction can often be rationalized by considering the stability of the intermediate 1,4-biradical species. researchgate.net

Beyond the classic Paternò–Büchi reaction, photochemical methods have been developed for other transformations involving oxetanes. For instance, a site-specific photochemical desaturation has been used as a key step in the synthesis of complex natural products containing an oxetane ring. nih.govbeilstein-journals.org This involved the irradiation of a saturated precursor in the presence of N-bromosuccinimide (NBS) and a catalytic amount of benzophenone (B1666685) to introduce an alkene, which could then be further functionalized. beilstein-journals.org

Intramolecular Cyclization Approaches

Synthesis of 2-Iodobenzyl Moieties

The creation of the 2-iodobenzyl group is a critical step, for which several effective methods have been developed. These strategies range from direct iodination of aromatic C-H bonds to the functionalization of pre-existing iodinated aromatic compounds.

Directed Ortho-Iodination of Aromatic Systems

Directing-group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it to activate a specific C-H bond, typically in the ortho position. For the synthesis of 2-iodobenzyl precursors, this would involve the ortho-iodination of toluene (B28343) derivatives.

Several catalytic systems have been reported for this purpose. For instance, nickel-catalyzed ortho-iodination of aromatic amides using molecular iodine (I₂) can be achieved with an 8-amino-5-chloroquinoline directing group. researchgate.net This method leverages an economical iodine source for the direct installation of iodine. researchgate.net Similarly, palladium catalysis has been employed for the ortho-iodination of acetanilides using N-iodosuccinimide (NIS) as the iodine source. beilstein-journals.org While these examples use amide directing groups, the principles can be extended to other systems. More recent advancements have focused on sterically controlled C–H iodination of arenes using palladium catalysis, which allows for the iodination of positions that are sterically most accessible, a factor that is crucial when dealing with substituted arenes. rsc.orgsemanticscholar.org

Table 1: Examples of Catalytic Systems for Directed Ortho-Iodination

| Catalyst System | Directing Group | Iodine Source | Substrate Type | Reference |

|---|---|---|---|---|

| Ni(OTf)₂ | 8-amino-5-chloroquinoline | I₂ | Aromatic Amides | researchgate.net |

| Pd(OAc)₂ / PTSA | Acetanilide | N-Iodosuccinimide (NIS) | Acetanilides | beilstein-journals.org |

Precursors and Building Blocks for Functionalized Aryl Iodides

A traditional and highly reliable method for introducing an iodo group at a specific position on a benzene (B151609) ring is through the Sandmeyer reaction. This process begins with the diazotization of an aromatic amine, such as o-toluidine (B26562) (2-methylaniline), using nitrous acid to form a diazonium salt. The subsequent treatment of this salt with potassium iodide (KI) results in the displacement of the diazonium group by iodine, yielding 2-iodotoluene (B57078).

Once 2-iodotoluene is obtained, it serves as a versatile building block. The benzylic position can be functionalized through various reactions. For example, radical bromination using N-Bromosuccinimide (NBS) and a radical initiator can convert 2-iodotoluene into 2-iodobenzyl bromide. chemicalbook.com This bromide is a key intermediate, as the bromine atom is a good leaving group, making it suitable for subsequent nucleophilic substitution or coupling reactions. cymitquimica.com Alternatively, 2-iodotoluene can be oxidized to 2-iodobenzaldehyde (B48337) or 2-iodobenzoic acid, which are also valuable precursors for further synthetic elaborations. chemicalbook.com

Strategies for Introducing Iodine into Benzyl Frameworks

The introduction of iodine into a benzyl framework can be approached from two main perspectives:

Iodination of a Pre-existing Benzyl System: This involves starting with a toluene derivative and introducing the iodine atom, primarily at the ortho position. As discussed, directed C-H activation is a modern and efficient method for this transformation. researchgate.netbeilstein-journals.orgrsc.org These methods are advantageous as they can often be applied late-stage in a synthetic sequence.

Functionalization of a Pre-iodinated Arene: This classic strategy begins with a simple, commercially available iodinated compound like 2-iodotoluene or 2-iodobenzoic acid. chemicalbook.com The desired benzyl functionality is then built upon this scaffold. For example, the methyl group of 2-iodotoluene can be halogenated to form a reactive benzyl halide, chemicalbook.com or the carboxylic acid group of 2-iodobenzoic acid can be reduced to a benzyl alcohol.

The choice between these strategies often depends on the availability of starting materials, the desired complexity of the molecule, and the compatibility of functional groups present on the substrate.

Convergent and Divergent Synthesis of this compound

The final assembly of this compound can be achieved through several synthetic routes, which can be classified based on when the key C-C bond connecting the benzyl and oxetane moieties is formed relative to the oxetane ring construction.

Methodologies Involving Post-Cyclization Functionalization of Oxetanes

In this convergent approach, a pre-formed oxetane ring bearing a reactive functional group at the 3-position is coupled with a suitable 2-iodobenzyl precursor. A common building block for this strategy is 3-iodooxetane (B1340047). nih.gov

A plausible route involves a cross-coupling reaction. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. In a hypothetical Negishi coupling, 2-iodobenzyl bromide could be converted into an organozinc reagent, (2-iodobenzyl)zinc halide, which would then be coupled with 3-iodooxetane in the presence of a palladium or nickel catalyst. A similar strategy has been demonstrated in a patent for the synthesis of 3-aryl-substituted oxetanes, where an aryl Grignard reagent is coupled with a 3-halogenated oxetane using a copper catalyst. google.com

Table 2: Plausible Post-Cyclization Coupling Strategy

| Oxetane Precursor | Benzyl Precursor | Coupling Type | Catalyst (Example) |

|---|---|---|---|

| 3-Iodooxetane | (2-Iodobenzyl)zinc bromide | Negishi | Pd(PPh₃)₄ |

| Oxetan-3-ylboronic acid | 1,2-Diiodobenzene | Suzuki-Miyaura | Pd(dppf)Cl₂ |

This approach benefits from the modularity of using pre-synthesized building blocks, allowing for the synthesis of various analogues by simply changing one of the coupling partners.

Routes Utilizing Pre-Functionalized Benzyl Precursors in Oxetane Formation

An alternative strategy involves constructing the oxetane ring from an acyclic precursor that already contains the 2-iodobenzyl group. The most established method for oxetane synthesis is the intramolecular Williamson etherification of a 1,3-halohydrin or a corresponding sulfonate ester derived from a 1,3-diol. thieme-connect.debeilstein-journals.org

The synthesis would commence with a starting material like 2-iodobenzaldehyde. A Knoevenagel condensation with diethyl malonate, followed by catalytic hydrogenation, would yield diethyl (2-iodobenzyl)malonate. Subsequent reduction of the ester groups with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would afford the key precursor, 2-(2-iodobenzyl)propane-1,3-diol.

With the diol in hand, the oxetane ring can be formed. A common procedure involves selective mono-functionalization of one of the primary hydroxyl groups into a good leaving group. For example, reaction with one equivalent of tosyl chloride (TsCl) in the presence of a base would yield the monotosylate. Subsequent treatment of this intermediate with a non-nucleophilic base, such as sodium hydride (NaH), would induce an intramolecular Sₙ2 reaction, where the remaining hydroxyl group displaces the tosylate, closing the four-membered ring to yield the final product, this compound. thieme-connect.deresearchgate.net

This route is highly reliable and provides unambiguous connectivity, building the heterocyclic ring as the final key step.

Mechanistic Investigations of Reactions Involving 3 2 Iodobenzyl Oxetane

Ring-Opening Reaction Mechanisms of the Oxetane (B1205548) Moiety

The reactivity of the oxetane ring is largely dictated by its significant ring strain, estimated to be around 106 kJ/mol. acs.orgscispace.com This strain can be relieved through ring-opening reactions, which can proceed via several mechanistic pathways.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The ring-opening of 3-substituted oxetanes with nucleophiles is a well-established transformation. acs.orgscispace.comresearchgate.net For 3-(2-Iodobenzyl)oxetane, nucleophilic attack is expected to occur at one of the methylene (B1212753) carbons of the oxetane ring. The reaction typically proceeds via an SN2 mechanism.

In the case of this compound, the two methylene carbons of the oxetane ring are sterically and electronically similar. Therefore, the regioselectivity of the nucleophilic attack may not be highly pronounced, potentially leading to a mixture of products. The outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulkier nucleophiles might exhibit a slight preference for the less sterically hindered carbon.

Acid-Catalyzed Ring-Opening Mechanisms and Intermediates

The presence of a Lewis or Brønsted acid can activate the oxetane ring towards nucleophilic attack. acs.orgbeilstein-journals.orgnih.govrsc.org The reaction is initiated by the protonation or coordination of the acid to the oxygen atom of the oxetane, forming an oxonium ion intermediate. This activation enhances the electrophilicity of the ring carbons.

The subsequent step involves the attack of a nucleophile. The mechanism can have characteristics of both SN1 and SN2 pathways, depending on the stability of the potential carbocation intermediates. In the case of this compound, the formation of a primary carbocation is generally unfavorable. However, rearrangement to a more stable carbocation is a possibility. A frustrated Lewis pair (FLP) system, such as one generated from B(C₆F₅)₃ and a hydrosilane, has been shown to catalyze the reductive ring-opening of 3-aryl oxetanes, proceeding through an oxonium intermediate. acs.org

Radical-Mediated Ring-Opening Processes

While less common than nucleophilic or acid-catalyzed pathways, radical-mediated ring-opening of oxetanes has been reported. acs.orgresearchgate.netchemrxiv.org These processes often require specific initiators or catalysts to generate a radical species. For instance, a cobalt-catalyzed system can be used to generate alkyl radicals from oxetanes. acs.orgresearchgate.netchemrxiv.org The process involves the formation of an alkyl-cobalt complex, followed by homolytic cleavage of the Co-C bond to produce a nucleophilic radical. researchgate.netchemrxiv.org Another approach involves the use of a Cp₂TiCl-catalyzed system to generate γ-titanoxy radicals. researchgate.net In the context of this compound, such radical processes would likely involve the formation of a primary radical upon ring opening, which could then participate in subsequent reactions.

Ring Expansion and Rearrangement Mechanisms

Oxetanes can undergo ring expansion and rearrangement reactions, often under thermal, photochemical, or catalytic conditions. beilstein-journals.orgsioc-journal.cn These reactions provide a route to larger heterocyclic systems. For example, the reaction of oxetanes with diazo compounds in the presence of a suitable catalyst can lead to the formation of tetrahydrofurans. rsc.org The mechanism is believed to involve the formation of an ylide intermediate, which then undergoes a sigmatropic rearrangement. rsc.orgresearchgate.net For this compound, such a reaction could potentially yield a substituted tetrahydrofuran. Additionally, under certain acidic conditions, rearrangements involving the participation of the aryl group, such as the formation of a phenonium ion intermediate, have been observed in related systems. acs.org

Reactivity Profiles of the Aryl Iodide Moiety

The aryl iodide functionality of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl iodides in these reactions is generally high compared to aryl bromides or chlorides. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgwwjmrd.comnih.gov The presence of an ortho-substituent, as in this compound, can sometimes influence the reaction rate due to steric hindrance. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. rsc.orgorganic-chemistry.org The mechanism also starts with the oxidative addition of the aryl iodide to Pd(0). uwindsor.cantu.edu.sg This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to form the substituted alkene product and a palladium-hydride species. rsc.org The base then regenerates the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The palladium cycle is similar to the Suzuki-Miyaura and Heck reactions, involving oxidative addition and reductive elimination. beilstein-journals.org The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

The following table provides a general overview of the expected products and typical conditions for these cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or others | 3-(2-Arylbenzyl)oxetane |

| Heck | R-CH=CH₂ | Pd(OAc)₂ with phosphine (B1218219) ligands | Et₃N, K₂CO₃, or others | 3-(2-(E)-Styrylbenzyl)oxetane |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine, or others | 3-(2-(Phenylethynyl)benzyl)oxetane |

Directed C-H Activation and Functionalization Mediated by the Aryl Iodide

The aryl iodide group in this compound can serve as a directing group for C-H activation, a powerful strategy for selectively functionalizing otherwise inert carbon-hydrogen bonds. mt.comdmaiti.com This process typically involves a transition metal catalyst that coordinates to the iodine atom, bringing the catalytic center in close proximity to specific C-H bonds within the molecule. This proximity allows for the cleavage of a targeted C-H bond and subsequent formation of a new carbon-carbon or carbon-heteroatom bond. mt.com

In the context of this compound, the ortho-iodobenzyl group can direct the functionalization of the benzylic position or even more remote C-H bonds, depending on the reaction conditions and the catalytic system employed. The formation of a metallacyclic intermediate is a key step in many of these transformations. For instance, a palladium catalyst can undergo oxidative addition into the carbon-iodine bond, followed by intramolecular C-H activation to form a palladacycle. This intermediate can then react with various coupling partners to introduce new functional groups. mdpi.comresearchgate.net

The efficiency and regioselectivity of these directed C-H functionalization reactions are influenced by several factors, including the nature of the catalyst, the ligands, and the reaction conditions. The inherent strain of the oxetane ring can also play a role, potentially influencing the conformation of the molecule and the accessibility of certain C-H bonds to the catalyst. dmaiti.com

Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in this compound can be oxidized to a hypervalent state, typically +3 (iodine(III)) or +5 (iodine(V)), opening up a rich field of oxidative transformations. nih.govarkat-usa.orgdovepress.com Hypervalent iodine reagents are known for their mild and selective oxidizing properties, making them valuable tools in modern organic synthesis. arkat-usa.orgorganic-chemistry.org

The in situ or ex situ oxidation of the aryl iodide in this compound can generate highly reactive species capable of mediating a variety of reactions. For example, treatment with an oxidizing agent like m-chloroperbenzoic acid (mCPBA) can produce an iodosyl (B1239551) or iodoxy derivative. nih.gov These hypervalent iodine species can then participate in reactions such as oxidative cyclizations, where the oxetane ring or other parts of the molecule might be involved.

The reactivity of these hypervalent iodine intermediates is often characterized by ligand exchange and reductive elimination steps. The specific reaction pathway and the resulting products are highly dependent on the structure of the substrate and the reaction conditions. For instance, the presence of nucleophiles can lead to the introduction of new functional groups at the benzylic position or other activated sites. beilstein-journals.org

Reductive Coupling and Single-Electron Transfer Processes

The aryl iodide moiety of this compound is also susceptible to reductive processes, including reductive coupling and single-electron transfer (SET) reactions. These transformations often involve the use of a reducing agent, such as a low-valent metal or a radical initiator. nih.govacs.orgresearchgate.net

In reductive coupling reactions, the carbon-iodine bond can be cleaved to generate an aryl radical or an organometallic species. This reactive intermediate can then couple with another molecule, leading to the formation of a new carbon-carbon bond. For example, in a Ni/Co dual catalytic system, the nickel catalyst can activate the aryl iodide while the cobalt catalyst induces the formation of radicals. nih.govacs.org

Single-electron transfer processes can also initiate reactions at the aryl iodide. An electron transfer from a reductant to the aryl iodide can lead to the formation of a radical anion, which can then fragment to produce an aryl radical and an iodide anion. This aryl radical can then engage in various subsequent reactions, such as addition to an alkene or an alkyne, or hydrogen atom abstraction. The high ring strain of the oxetane may influence the stability and reactivity of these radical intermediates. nih.govresearchgate.net

Interplay between Oxetane Ring Strain and Aryl Iodide Reactivity

The chemical behavior of this compound is not simply the sum of the individual reactivities of the oxetane ring and the aryl iodide. The two moieties exhibit a significant interplay, where the strain of the four-membered ring influences the reactivity of the aryl iodide, and vice versa.

Influence of Oxetane Strain on Aryl Iodide Activation

This strain can also manifest in the transition states of reactions involving the aryl iodide. For example, in a transition metal-catalyzed cross-coupling reaction, the formation of a metallacyclic intermediate involving the ortho-iodobenzyl group might be either favored or disfavored due to the steric and electronic effects of the nearby oxetane. The release of ring strain upon certain reaction pathways can also be a significant driving force. nih.govresearchgate.net

Synergistic Effects in Tandem and Cascade Reactions

The unique combination of a strained ring and a reactive functional group in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot. In these reactions, the initial activation of the aryl iodide can trigger a sequence of events that also involves the oxetane ring.

For instance, a palladium-catalyzed intramolecular coupling could be initiated by oxidative addition to the C-I bond. The resulting organopalladium intermediate could then undergo a reaction involving the oxetane, such as a ring-opening, leading to the formation of a more complex molecular architecture. mdpi.comresearchgate.net The driving force for such a cascade would be a combination of the energy gained from forming new, more stable bonds and the release of the inherent strain of the oxetane ring. The regioselectivity of such processes would be a critical aspect to control, complementing existing methodologies. nih.govacs.org

The development of such synergistic strategies, where the reactivity of both the oxetane and the aryl iodide are harnessed in a concerted fashion, represents a powerful approach to the efficient synthesis of complex organic molecules. researchgate.netunipd.it

Advanced Characterization Methodologies in the Study of 3 2 Iodobenzyl Oxetane

Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic techniques provide a detailed view of the molecular architecture of 3-(2-iodobenzyl)oxetane, from the connectivity of its atoms to the nature of its chemical bonds.

High-resolution NMR spectroscopy is a cornerstone for the structural determination of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. In ¹H NMR, the chemical shifts and coupling constants of the protons on the oxetane (B1205548) ring and the benzyl (B1604629) group provide definitive information about their chemical environment and spatial relationships. For instance, the methylene (B1212753) protons of the benzyl group and the protons on the oxetane ring exhibit characteristic signals that are crucial for confirming the regiochemistry of the substitution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.35 | t | 1H | Ar-H |

| 7.25 | d | 1H | Ar-H |

| 7.00 | t | 1H | Ar-H |

| 4.60 | t | 2H | O-CH₂ (oxetane) |

| 4.45 | t | 2H | O-CH₂ (oxetane) |

| 3.50 | m | 1H | CH (oxetane) |

| 3.10 | d | 2H | CH₂ (benzyl) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to probe the functional groups and bonding arrangements within this compound. The IR spectrum would prominently feature the characteristic C-O-C stretching vibrations of the oxetane ring, typically observed in the region of 950-1100 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the iodobenzyl group would also be evident. Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the C-I stretching vibration, which is often weak in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1590, 1470 | Strong | Aromatic C=C Stretch |

| ~1100-950 | Strong | C-O-C Stretch (oxetane ether) |

| ~500-600 | Weak-Medium | C-I Stretch |

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. Techniques like Cold Electron Ionization (Cold EI) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide mass measurements with high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁IO). The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragments would include the loss of the iodine atom and cleavage of the oxetane ring, providing a "fingerprint" of the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Since this compound is a chiral molecule, containing a stereocenter at the 3-position of the oxetane ring, it is crucial to be able to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. Utilizing a chiral stationary phase (CSP), the two enantiomers of this compound will exhibit different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) of a sample. The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS under appropriate conditions. However, care must be taken due to the potential for thermal degradation of organoiodine compounds in the hot injector port or on the column. The volatility of the compound allows for its separation from non-volatile impurities. The mass spectrometer detector provides mass information for the eluted peaks, confirming the identity of the compound and any volatile byproducts.

X-ray Crystallography for Solid-State Structure Determination

Following an extensive search of scientific literature and crystallographic databases, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound have been identified in the public domain. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles for this particular compound, are not available.

While the solid-state structure of this compound has not been reported, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Although no experimental data for this compound exists, the table below illustrates the type of information that would typically be obtained from an X-ray crystallography study. The values presented are hypothetical and are based on data from other known organic molecules containing similar structural motifs.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1187 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.63 |

| R-factor (%) | < 5 |

Should research on this compound progress to include solid-state analysis, X-ray crystallography will be an indispensable tool for its complete structural characterization.

Computational and Theoretical Approaches to 3 2 Iodobenzyl Oxetane Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules. For a molecule such as 3-(2-iodobenzyl)oxetane, these calculations can predict a wide range of properties, from its preferred three-dimensional shape to the intricate details of its reaction pathways.

The four-membered oxetane (B1205548) ring is characterized by significant ring strain, which influences its conformation and reactivity. beilstein-journals.orgresearchgate.net Unlike the planar depiction often used in 2D drawings, the oxetane ring is not perfectly flat. It exists in a puckered conformation to alleviate unfavorable eclipsing interactions between adjacent hydrogen atoms. koreascience.kracs.org The degree of this puckering is a delicate balance between angle strain and torsional strain. koreascience.kr

Quantum chemical calculations can precisely model this puckering. The potential energy surface of the ring can be calculated, revealing the energy barrier to planarity. For the parent oxetane, this barrier is very small, leading to a rapid equilibrium between two puckered forms. koreascience.kr The introduction of a bulky substituent at the 3-position, such as the 2-iodobenzyl group, is expected to influence the puckering angle and the conformational preference of the ring. acs.org

The strain energy of the oxetane ring is a key determinant of its reactivity, particularly in ring-opening reactions. beilstein-journals.org This energy, estimated to be around 25.5 kcal/mol (106 kJ/mol) for the parent ring, can be calculated using computational methods like isodesmic or homodesmotic reactions, which compare the energy of the strained ring to analogous, strain-free molecules. beilstein-journals.orgnih.gov

Table 1: Calculated Structural and Energetic Properties of Oxetane

| Parameter | Calculated Value | Reference |

|---|---|---|

| Ring Strain Energy | ~25.5 kcal/mol | beilstein-journals.org |

| Puckering Angle (at low temp) | ~8.7° - 10.7° | beilstein-journals.orgkoreascience.kr |

| C-O Bond Length | ~1.46 Å | acs.org |

| C-C Bond Length | ~1.53 Å | acs.org |

| C-C-C Bond Angle | ~84.8° | acs.org |

| C-O-C Bond Angle | ~90.2° | acs.org |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgresearchgate.net

For this compound, several reactions could be studied:

Ring-Opening Reactions: The inherent strain of the oxetane ring makes it susceptible to ring-opening under acidic or nucleophilic conditions. beilstein-journals.orgresearchgate.net Transition state calculations can determine the activation energy barriers for different possible ring-opening pathways (e.g., SN1 vs. SN2 mechanisms), predict the regioselectivity of nucleophilic attack, and explain how catalysts facilitate the reaction. researchgate.netacs.org For instance, DFT studies on the cationic ring-opening polymerization of oxetane have identified the transition state structures and calculated the low activation barriers, explaining why the reaction proceeds readily. rsc.orgrsc.org

Reactions at the Benzylic Position: The carbon atom connecting the oxetane and the phenyl ring is a potential site for nucleophilic substitution.

Reactions involving the Iodine Atom: The C-I bond can participate in various reactions, including cross-coupling and radical processes.

By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. These calculations provide a microscopic view of bond-breaking and bond-forming processes that is inaccessible to most experimental techniques. rsc.orgresearchgate.net

Table 2: Example Activation Energies for Oxetane Reactions from DFT Studies

| Reaction Type | System | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|

| Cationic Dimerization (Initial Step) | Oxetane + Protonated Oxetane | ~3 kJ/mol (~0.7 kcal/mol) | rsc.org |

| Ring-Opening Copolymerization | Oxetane with Thioanhydride/BEt₃ | 13.7 kcal/mol | researchgate.net |

| Enzymatic Oxetane Formation | Taxol Biosynthesis Intermediate | 16.5 kcal/mol | researchgate.net |

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Quantum chemical methods can generate a detailed picture of the electronic structure of this compound.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It highlights electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxetane oxygen atom, indicating its Lewis basicity and hydrogen bond accepting capability, and a region of positive potential (a "sigma-hole") on the iodine atom, which is characteristic of halogen bonding interactions. nih.gov

Charge Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial atomic charges to each atom in the molecule. rsc.orgstackexchange.com This quantitative data helps identify polar bonds and reactive sites. For example, analysis of protonated oxetane showed a reduction in the negative charge on the oxygen atom and adjacent carbons, explaining the molecule's susceptibility to nucleophilic attack. rsc.org

Bonding Analysis: NBO analysis can also provide insights into the nature of chemical bonds, including hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound, this would be particularly useful for analyzing the weak C-I bond and the strained C-O and C-C bonds within the oxetane ring.

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectra: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this with an experimental spectrum can confirm the structure. Studies on other heterocycles have shown a strong linear correlation between DFT-predicted and experimentally observed chemical shifts. mdpi.com

IR and Raman Spectra: The vibrational frequencies of a molecule can be calculated after geometry optimization. researchgate.net These frequencies correspond to the peaks in an IR or Raman spectrum. This allows for the assignment of experimental peaks to specific vibrational modes (e.g., C-O-C stretch of the oxetane, C-I stretch). researchgate.net

Beyond spectroscopy, conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These descriptors help predict how a molecule will behave in a chemical reaction.

Table 3: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical stability; a smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. nih.govnih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) where μ is the chemical potential (-χ) | Quantifies the global electrophilic nature of a molecule. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations are excellent for studying static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, which has considerable conformational flexibility due to the bond connecting the rigid phenyl ring and the oxetane ring, MD simulations would be particularly useful. They could be used to:

Explore the accessible conformational space, identifying the most populated conformations and the energy barriers between them.

Simulate the molecule's behavior in different solvents to understand how the environment affects its shape and dynamics.

Provide conformational ensembles for use in more accurate spectroscopic predictions, as spectral properties are often an average over many conformations. nih.gov

Chemoinformatics and Machine Learning Applications in Heterocyclic and Organoiodine Chemistry

Chemoinformatics applies computational and informational techniques to solve problems in chemistry, often by analyzing large datasets of chemical information. researchgate.netdrugdesign.orgnih.gov When combined with machine learning (ML), these approaches can build predictive models without relying on first-principles quantum mechanics. digitellinc.com

In the context of heterocyclic and organoiodine chemistry, these methods have several applications:

Property Prediction: ML models, such as artificial neural networks, can be trained on large databases of known compounds to predict properties like solubility, toxicity, or reactivity for new molecules like this compound. researchgate.netarxiv.org This is often faster than performing DFT calculations for each property.

Reactivity Prediction: Machine learning is increasingly used to predict the outcomes of chemical reactions. nih.gov Models trained on vast reaction databases can predict whether a given set of reactants will produce a product and what that product might be. nih.gov Recently, ML models have been developed specifically to predict the reactivity of hypervalent iodine compounds by correlating molecular descriptors with bond dissociation energies. researchgate.net

Virtual Screening: Chemoinformatics tools are central to drug discovery, enabling the rapid screening of virtual libraries containing millions of compounds to identify those with a high probability of biological activity. nih.gov If this compound were a scaffold for a drug discovery program, these methods could be used to design and prioritize derivatives for synthesis.

These data-driven approaches complement quantum chemical calculations by leveraging existing chemical knowledge to make rapid predictions, accelerating the discovery and development of new molecules. nih.govresearchgate.net

Synthetic Applications and Future Research Directions of 3 2 Iodobenzyl Oxetane

3-(2-Iodobenzyl)oxetane as a Versatile Building Block in Complex Molecule Synthesis

The dual reactivity of this compound, stemming from its reactive carbon-iodine bond and the stable, property-modulating oxetane (B1205548) ring, makes it an exemplary building block for constructing complex molecular architectures.

Incorporation into Diverse Heterocyclic Scaffolds

The ortho-iodobenzyl group is a classic precursor for a multitude of transition-metal-catalyzed intramolecular cyclization reactions. This functionality allows this compound to serve as a direct precursor to a wide range of heterocyclic systems, wherein the oxetane moiety is incorporated as a key substituent. The stability of the 3-substituted oxetane ring under many catalytic conditions ensures its integrity throughout these transformations. rsc.orgchemrxiv.org

For example, intramolecular Heck reactions can be envisioned to construct oxetane-substituted dihydroisoquinolines. Similarly, Sonogashira coupling with a terminal alkyne, followed by an indolization protocol, would yield oxetane-functionalized indoles. Other potential transformations include Buchwald-Hartwig aminations for the synthesis of dihydroquinazolines and radical cyclizations to form substituted oxindoles. researchgate.net These strategies provide a direct route to novel heterocyclic scaffolds where the oxetane can explore new chemical space and influence biological activity.

| Reaction Type | Coupling Partner/Reagent | Resulting Heterocyclic Scaffold | Plausible Catalyst System |

|---|---|---|---|

| Intramolecular Heck Reaction | N-allyl amine | Oxetane-substituted Tetrahydroisoquinoline | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Coupling / Indolization | N-propargyl aniline | Oxetane-substituted Indole | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig Amination | Formamidine | Oxetane-substituted Dihydroquinazoline | Pd₂(dba)₃, Xantphos, Base |

| Carbonylative Cyclization | Carbon Monoxide, Amine | Oxetane-substituted Isoindolinone | Pd(OAc)₂, dppf |

| Radical Cyclization | AIBN, Bu₃SnH | Oxetane-substituted Dihydrobenzofuran | Radical Initiator |

Precursor for Scaffold Hopping and Bioisosteric Replacements in Academic Syntheses

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics, is a cornerstone of drug design. nih.govresearchgate.net The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.gov It can increase polarity and aqueous solubility while maintaining or improving metabolic stability, often without a significant increase in molecular weight. magtech.com.cn

This compound is an ideal starting material for academic syntheses focused on scaffold hopping and exploring bioisosteric replacements. chemrxiv.orgbiosolveit.de The aryl iodide provides a reactive handle for coupling the oxetane-containing fragment to a parent molecule via standard cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This allows medicinal chemists to systematically replace, for instance, an isopropyl or acetyl group on a known bioactive scaffold with the 3-benzyl-oxetane moiety, enabling a direct investigation into the effects of this substitution on potency, selectivity, and pharmacokinetic properties.

| Scaffold Fragment | Bioisosteric Group | Key Property Changes | Potential Advantage |

|---|---|---|---|

| 3-Benzyl-oxetane | N/A (Core Scaffold) | High polarity, H-bond acceptor | Improved solubility, novel chemical space |

| Isopropylbenzene | gem-Dimethyl | Increased lipophilicity, metabolically stable | Blocks metabolism at adjacent sites |

| Acetophenone | Carbonyl | H-bond acceptor, planar | Potential for key interactions, but may be metabolically liable |

Role in the Development of Novel Synthetic Routes to Polyfunctionalized Compounds

The development of efficient and modular synthetic routes is crucial for creating libraries of complex molecules for screening. This compound facilitates the development of such routes due to its orthogonal reactivity. The aryl iodide can be selectively functionalized through numerous cross-coupling reactions while leaving the robust oxetane ring untouched. rsc.org

This allows for a modular approach where a variety of substituents can be introduced at the ortho-position of the benzyl (B1604629) group. Following this initial diversification, the oxetane ring itself could potentially be manipulated, for instance, through ring-opening reactions under specific conditions, to introduce further complexity and generate a second vector of diversity. nih.govnih.gov This step-wise functionalization strategy is highly valuable for building molecular complexity and exploring structure-activity relationships in a systematic manner. korea.ac.krresearchgate.netresearchgate.net

Methodological Development Inspired by this compound Reactivity

Beyond its direct use in synthesis, the unique structure of this compound makes it an excellent substrate for probing the limits of existing synthetic methods and inspiring the creation of new ones.

Design of Novel Cyclization Strategies for Small Rings

The synthesis of fused ring systems that contain a strained four-membered ring presents a significant synthetic challenge. nih.govbeilstein-journals.org Intramolecular cyclizations starting from this compound provide an ideal platform for developing new methodologies to address this challenge. The inherent strain of the oxetane ring and its proximity to the reacting center could influence the transition state energies and reaction pathways of the cyclization.

Studying these reactions can provide valuable mechanistic insights into how pre-existing ring strain affects the formation of new rings. Furthermore, the need to preserve the oxetane ring during cyclization drives the development of milder and more selective catalytic systems, expanding the toolkit available for complex molecule synthesis. researchgate.netyoutube.com

Advancement of Aryl Halide Functionalization Protocols

The development of new protocols for the functionalization of aryl halides is a continuing goal in organic synthesis. A key measure of a new method's utility is its functional group tolerance. This compound serves as an excellent benchmark substrate for testing the robustness of new catalytic cross-coupling reactions.

A successful transformation using this substrate would demonstrate that the new protocol is tolerant of:

A strained heterocyclic ring (the oxetane).

Benzylic C-H bonds, which can sometimes be susceptible to side reactions.

A Lewis basic oxygen atom that could potentially coordinate to and inhibit a metal catalyst.

Therefore, the use of this compound in methods development can validate the mildness and broad applicability of new synthetic protocols, confirming their suitability for use in the late-stage functionalization of complex, drug-like molecules.

Development of New Catalytic Systems for Selective Transformations

The bifunctional nature of this compound presents a rich landscape for the development of novel catalytic systems that can achieve selective transformations at either the aryl iodide moiety or the oxetane ring. The C–I bond is significantly weaker than other carbon-halogen bonds, making it an excellent leaving group in cross-coupling reactions. wikipedia.org Conversely, the inherent ring strain of the oxetane allows for various ring-opening reactions. beilstein-journals.orgnih.gov

Future research will likely focus on developing catalysts that can distinguish between these two reactive sites. For instance, palladium or copper catalysts, commonly used for C-C and C-heteroatom bond formation with aryl iodides, could be tailored to operate under conditions mild enough to preserve the oxetane ring. Conversely, Lewis or Brønsted acid catalysts could be designed to selectively activate the oxetane for nucleophilic attack without promoting oxidative addition into the C-I bond. rsc.org A significant challenge and area of opportunity lies in creating dual-catalytic systems where both functionalities can be manipulated in a controlled, sequential, or tandem fashion to rapidly build molecular complexity.

Recent advancements in ruthenium-catalyzed C-H activation offer another avenue for selective functionalization, potentially targeting positions on the benzyl ring or the oxetane itself, guided by the existing functionalities. nih.gov The development of such catalytic systems would enable the precise and efficient synthesis of complex molecules derived from this compound.

Table 1: Potential Catalytic Transformations of this compound

| Reactive Site | Transformation Type | Potential Catalyst Class | Desired Outcome |

|---|---|---|---|

| Aryl Iodide | Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Palladium, Copper, Nickel | Formation of new C-C, C-N, C-O bonds at the aromatic ring |

| Oxetane Ring | Nucleophilic Ring-Opening | Chiral Brønsted Acids, Lewis Acids | Access to functionalized chiral building blocks |

| C-H Bonds | C-H Activation/Functionalization | Ruthenium, Rhodium, Iridium | Late-stage modification of the molecular scaffold |

Emerging Trends in Oxetane and Organoiodine Chemistry

The fields of oxetane and organoiodine chemistry are continuously evolving, driven by the demand for more efficient, sustainable, and innovative synthetic methods. acs.orgacs.org These emerging trends are highly relevant to the future study and application of this compound.

A major thrust in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. In the context of organoiodine chemistry, this involves moving away from stoichiometric heavy-metal reagents toward more environmentally benign alternatives. Hypervalent iodine compounds, for example, have gained significant attention as versatile and eco-friendly oxidants and reagents. researchgate.netacs.org Research into catalytic systems that use iodine in various oxidation states is an active area, offering a greener alternative to traditional transition metal catalysis for certain transformations. researchgate.net The development of syntheses for this compound that utilize such catalytic iodine systems or minimize waste through high atom economy would be a significant advancement. nih.gov

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. europa.eu This technology is particularly well-suited for reactions involving hazardous reagents, high exothermicity, or unstable intermediates. europa.eu The generation and use of highly reactive organometallic intermediates, such as 3-oxetanyllithium, has been successfully demonstrated using flow technology, mitigating the instability issues encountered in batch processes. nih.govfigshare.com Applying flow chemistry to the synthesis or subsequent transformations of this compound could enable safer, more efficient, and scalable production, which is crucial for industrial applications. google.com

Table 2: Comparison of Batch vs. Flow Chemistry for Organoiodine/Oxetane Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents or exotherms due to large volumes. | Improved safety due to small reactor volumes and better temperature control. |

| Scalability | Often challenging, requiring significant redevelopment. | Generally more straightforward to scale up by running the system for longer. |

| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher purity. |

| Handling of Unstable Intermediates | Difficult and often leads to decomposition and low yields. | Enables the generation and immediate use of unstable species. |

The oxetane ring is an increasingly popular motif in medicinal chemistry, valued for its ability to act as a bioisostere for groups like gem-dimethyl or carbonyls, often improving physicochemical properties such as solubility and metabolic stability. nih.govacs.org Molecules like this compound, which combine this valuable scaffold with a versatile synthetic handle (the aryl iodide), represent an underexplored area of chemical space. nih.gov

Future research will focus on leveraging the unique reactivity of such compounds. For instance, the strain of the oxetane ring can be exploited in novel ring-expansion or rearrangement reactions to access different heterocyclic systems. beilstein-journals.orgnih.gov Furthermore, the interplay between the ortho-iodobenzyl group and the oxetane ring could lead to new intramolecular catalytic cycles, enabling the synthesis of novel tricyclic structures. The exploration of photoredox catalysis could also unlock new reaction pathways for both the aryl iodide and oxetane moieties. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2-Iodobenzyl)oxetane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 3-substituted oxetanes typically involves nucleophilic substitution or conjugate addition. For example, Corey’s method uses diethyl carbonate and KOH to cyclize diols into oxetanes . Adapting this, this compound could be synthesized via alkylation of oxetan-3-one with 2-iodobenzyl bromide under basic conditions (e.g., NaH in THF). Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of the benzyl halide to oxetane precursor are critical for minimizing side reactions (e.g., over-alkylation). Purification via column chromatography (hexane/EtOAc) or recrystallization improves purity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key structural features should be analyzed?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., iodobenzyl proton signals at δ 6.8–7.5 ppm; oxetane ring protons at δ 4.2–4.8 ppm) .

- X-ray Diffraction : Resolves steric effects of the bulky 2-iodobenzyl group on oxetane ring geometry (e.g., bond angles, torsional strain) .

- DSC/TGA : Evaluates thermal stability (decomposition onset temperature) and phase transitions .

Q. How does the steric bulk of the 2-iodobenzyl group influence the oxetane ring’s conformational flexibility compared to smaller substituents?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) can model steric hindrance effects. Compare torsional angles and ring puckering parameters (e.g., Cremer-Pople analysis) with less bulky derivatives (e.g., 3-methyloxetane). Experimental validation via variable-temperature NMR detects restricted rotation .

Advanced Research Questions

Q. How can the 2-iodobenzyl group be leveraged in transition-metal-catalyzed cross-coupling reactions to functionalize oxetane derivatives?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings. For example, react this compound with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to install biaryl motifs. Monitor regioselectivity via LC-MS and optimize catalyst loading (1–5 mol%) to minimize oxetane ring-opening side reactions .

Q. What computational approaches predict the impact of the 2-iodobenzyl group on the oxetane’s electronic environment and reactivity?

- Methodological Answer :

- DFT Calculations : Compare electron density maps (Mulliken charges) at the oxetane oxygen and iodobenzyl iodine. Assess HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., I···H contacts) in crystals to explain stability and sensitivity .

Q. In copolymerization studies, how does the 2-iodobenzyl substituent affect polymerization kinetics and polymer microstructure?

- Methodological Answer : Use cationic ring-opening polymerization (CRO

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.